(R)-Norfenfluramine hydrochloride is a chiral compound derived from fenfluramine, which has gained attention due to its potential therapeutic applications, particularly in the treatment of epilepsy and as an appetite suppressant. This compound exists as two enantiomers: (R)-norfenfluramine and (S)-norfenfluramine, with the former being associated with more favorable pharmacological effects. Norfenfluramine is primarily known for its role as a metabolite of fenfluramine, which was previously used as an anti-obesity drug but was withdrawn from the market due to safety concerns related to cardiovascular risks.
(R)-Norfenfluramine hydrochloride is classified under the category of psychoactive substances and is recognized for its interaction with serotonin receptors, particularly the 5-HT receptor family. Its synthesis is often linked to the pharmaceutical industry, where it is investigated for its antiseizure properties and potential in treating conditions like Dravet syndrome.
The synthesis of (R)-norfenfluramine hydrochloride typically involves a two-step process starting from a ketone precursor. The initial step involves the reduction of the ketone to form an amine intermediate, followed by N-dealkylation to yield norfenfluramine.
This synthetic route allows for the production of high-purity enantiomers, which is crucial for evaluating their distinct pharmacological profiles.
(R)-Norfenfluramine hydrochloride has a specific molecular structure characterized by:
The stereochemistry of (R)-norfenfluramine is critical for its biological activity, influencing its interaction with various receptors in the central nervous system.
(R)-Norfenfluramine hydrochloride participates in several chemical reactions, primarily involving:
The understanding of these reactions is essential for elucidating the compound's mechanism of action and therapeutic potential.
The mechanism of action of (R)-norfenfluramine hydrochloride primarily involves modulation of serotonin levels in the brain:
Data from preclinical models suggest that (R)-norfenfluramine may be more effective than its counterpart enantiomer in eliciting these effects.
These properties are significant for formulation development and ensuring stability during storage and handling.
(R)-Norfenfluramine hydrochloride has several promising applications:
(R)-Norfenfluramine hydrochloride [(R)-1-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride] is a chiral molecule with the molecular formula C₁₀H₁₂F₃N·HCl (molar mass: 239.67 g/mol). Its structure features a stereogenic center at the Cα position of the propylamine side chain, where the (R)-configuration confers distinct pharmacological properties compared to the (S)-enantiomer [5] [8]. The compound contains a 3-(trifluoromethyl)phenyl moiety linked to an isopropylamine group, with the hydrochloride salt enhancing stability and crystallinity. The trifluoromethyl group significantly influences electron distribution and receptor binding kinetics due to its strong electron-withdrawing nature [8] [10].
Property | Value |
---|---|
Systematic Name | (R)-1-[3-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride |
CAS Registry Number | 37577-22-3 |
Molecular Formula | C₁₀H₁₂F₃N·HCl |
Molar Mass | 239.67 g/mol |
Chiral Center | Cα of propylamine chain |
Absolute Configuration | (R) |
Crystallographic studies reveal that (R)-norfenfluramine hydrochloride adopts a specific conformation in the solid state, stabilized by ionic interactions between the protonated amine and chloride ion, and hydrophobic packing of the aromatic ring. The crystal lattice exhibits intermolecular N⁺–H···Cl⁻ hydrogen bonds with bond lengths of ~3.2 Å, facilitating high crystallinity [5]. Chiral resolution of racemic norfenfluramine employs:
The (R) and (S) enantiomers of norfenfluramine exhibit divergent receptor interaction profiles:
Property | (R)-Norfenfluramine | (S)-Norfenfluramine | Racemate |
---|---|---|---|
5-HT2B Ki (nM) | 47.8 | 324 | 52.1 |
5-HT2B EC50 (nM) | 357 | 18 (5-HT2C) | N/A |
Brain-to-Plasma Ratio | 15:1 | 15:1 | 15:1 |
CYP2D6 Metabolism Rate | Moderate | Rapid | Moderate |
(R)-Norfenfluramine hydrochloride is synthesized via stereocontrolled routes:
Transition metal-catalyzed methods offer scalable routes:
Method | Catalyst | ee (%) | Yield (%) | Conditions |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-XylBINAP/DENEB | 96 | 92 | 50°C, 50 bar H2, MeOH |
Biocatalytic Reduction | IRED-47 Enzyme | 99 | 85 | 30°C, pH 7.0, NADPH recycle |
Organocatalytic Mannich | L-Proline-TMS ether | 90 | 78 | -20°C, CH2Cl2 |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0